molecular formula C11H10N2S B13098786 5-(Methylthio)-2-phenylpyrimidine

5-(Methylthio)-2-phenylpyrimidine

Cat. No.: B13098786
M. Wt: 202.28 g/mol
InChI Key: PESWMLOPSRIGOA-UHFFFAOYSA-N
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Description

5-(Methylthio)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 2-position and a methylthio group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-2-phenylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylpyrimidine and methylthiol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-phenylpyrimidine is reacted with methylthiol in the presence of a base, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-(Methylthio)-2-phenylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine: Lacks the methylthio group, making it less reactive in certain chemical reactions.

    5-Methylthio-2-thiophenylpyrimidine: Contains a thiophenyl group instead of a phenyl group, altering its chemical properties.

Uniqueness

5-(Methylthio)-2-phenylpyrimidine is unique due to the presence of both the phenyl and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

5-methylsulfanyl-2-phenylpyrimidine

InChI

InChI=1S/C11H10N2S/c1-14-10-7-12-11(13-8-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

PESWMLOPSRIGOA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(N=C1)C2=CC=CC=C2

Origin of Product

United States

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